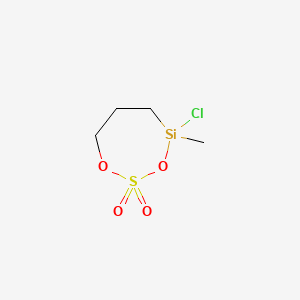
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a heterocyclic organic compound with the molecular formula C4H9ClO4SSi. This compound is characterized by its unique structure, which includes a silicon atom integrated into a seven-membered ring containing oxygen, sulfur, and chlorine atoms. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide typically involves the reaction of chloromethylsilane with a dioxathiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the seven-membered ring structure. The reaction conditions often include a temperature range of 50-100°C and a solvent like dichloromethane to ensure proper mixing and reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-50°C.
Reduction: Lithium aluminum hydride; temperature range-20 to 25°C.
Substitution: Amines, thiols; temperature range25-100°C, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Silane derivatives.
Substitution: Amino or thiol-substituted silacycloheptane derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The silicon atom in the compound plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the chlorine and silicon atoms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclohexane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclooctane
- 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacyclononane
Uniqueness
4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six- or eight-membered ring analogs. The presence of the silicon atom within the ring enhances its reactivity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
68123-28-4 |
|---|---|
Fórmula molecular |
C4H9ClO4SSi |
Peso molecular |
216.72 g/mol |
Nombre IUPAC |
4-chloro-4-methyl-1,3,2,4-dioxathiasilepane 2,2-dioxide |
InChI |
InChI=1S/C4H9ClO4SSi/c1-11(5)4-2-3-8-10(6,7)9-11/h2-4H2,1H3 |
Clave InChI |
ZSGSKCKHOVFCJP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCOS(=O)(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















